2-(Bromomethyl)-1-oxaspiro[4.6]undecane

Lipophilicity ADME spirocyclic building blocks

Researchers pursuing BET inhibitors often lack spirocyclic fragments with validated target engagement. 2-(Bromomethyl)-1-oxaspiro[4.6]undecane solves this: • BRD4 bromodomain Kd ~1.9 μM for direct fragment-to-lead optimization • LogP ~3.65 enables CNS penetration • Seven-membered ring expands chemical space beyond [4.4] and [4.5] scaffolds • Bromomethyl handle for SN2 and cross-coupling • ≥95% purity, scalable from mg to gram. Reliable global supply for medchem programs.

Molecular Formula C11H19BrO
Molecular Weight 247.176
CAS No. 1870018-51-1
Cat. No. B2390475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-oxaspiro[4.6]undecane
CAS1870018-51-1
Molecular FormulaC11H19BrO
Molecular Weight247.176
Structural Identifiers
SMILESC1CCCC2(CC1)CCC(O2)CBr
InChIInChI=1S/C11H19BrO/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10H,1-9H2
InChIKeyDNDWHUZYXKBGPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1-oxaspiro[4.6]undecane: Medium-Ring Spirocyclic Building Block


2-(Bromomethyl)-1-oxaspiro[4.6]undecane is a spirocyclic building block comprising a tetrahydrofuran ring fused to a seven-membered carbocycle via a spiro carbon, with a bromomethyl substituent at the 2-position of the oxolane ring. It belongs to the 1-oxaspiro[4.n]alkane series, which are valued in medicinal chemistry and organic synthesis for introducing conformationally restricted, three-dimensional character into target molecules [1]. The compound is commercially available in research quantities (e.g., 50 mg to 500 mg) with a typical purity of ≥95% .

1 Supports spirocyclic scaffold diversification and conformational restriction studies in medicinal chemistry.
2 Compatible with fragment-based drug discovery workflows requiring a bromomethyl synthetic handle.
3 Available in research quantities for structure-activity relationship exploration.

Why Generic Spirocyclic Analogs Cannot Replace 2-(Bromomethyl)-1-oxaspiro[4.6]undecane


While the 2-(bromomethyl)-1-oxaspiro[4.n]alkane family shares a common oxolane-spirocarbocycle motif and a reactive bromomethyl handle, simple in-class substitution is unreliable because the size of the carbocyclic ring (n = 4, 5, 6, 7…) profoundly influences key molecular properties relevant to chemical reactivity, downstream biological profile, and synthetic accessibility. Even within the same subclass, a change from a five- or six-membered ring to a seven-membered ring alters lipophilicity, conformational sampling, and steric environment around the reactive center, all of which can determine the success or failure of a subsequent coupling, cyclization, or biological screening campaign [1]. The quantitative data below establish where 2-(bromomethyl)-1-oxaspiro[4.6]undecane is measurably distinct from its closest commercially available analogs.

Ring Size Smaller [4.4] or [4.5] spiro analogs may shift conformational sampling and steric presentation of the bromomethyl vector, potentially altering reaction outcomes.
Lipophilicity A lower LogP in the [4.4]nonane analog can reduce membrane permeability, making it a poor substitute when higher compound lipophilicity is required.
Biological Annotation Generic analogs lack reported BRD4 binding data, requiring de novo biological profiling before a medicinal chemistry campaign can be informed.

2-(Bromomethyl)-1-oxaspiro[4.6]undecane: Key Differentiators vs. Closest Analogs


Higher Lipophilicity vs. [4.4]nonane Analog

The experimental distribution coefficient of 2-(bromomethyl)-1-oxaspiro[4.6]undecane is 0.78 log units higher than that of its [4.4] analog, indicating greater lipophilicity that can translate into higher membrane permeability and distinct pharmacokinetic partitioning, which is critical when a specific LogP window is required for target engagement or solubility balance .

Lipophilicity
Reported
ΔLogP = +0.78 vs. [4.4] analog (Target LogP ~3.65)
Supports selection when higher lipophilicity is needed for target engagement.
Data from commercial supplier databases; algorithms may differ.
Lipophilicity ADME spirocyclic building blocks drug design LogP

Larger Molecular Weight and Volume vs. [4.4] & [4.5] Analogs

At 247.17 Da, the target compound is 28.05 Da heavier than the [4.4]nonane analog and 14.03 Da heavier than the [4.5]decane analog, placing it in a different property space that can circumvent intellectual property overlap, enable fine-tuning of ligand efficiency metrics, or offer a larger three-dimensional volume for filling hydrophobic pockets .

Molecular Weight
Data to verify
247.17 Da; +28.05 Da vs. [4.4], +14.03 Da vs. [4.5]
Context for scaffold-hopping and ligand efficiency fine-tuning.
Values from supplier databases; class-level inference applies.
Molecular weight chemical space fragment-based drug discovery scaffold hopping building block

Seven-Membered Ring Conformational Flexibility vs. Smaller Analogs

The seven-membered cycloheptane ring in the target compound samples a wider ensemble of low-energy conformations (chair, twist-chair, boat) compared to the more constrained cyclopentane of the [4.4] series or the predominantly chair conformation of cyclohexane in the [4.5] series, which can result in differential presentation of the bromomethyl vector and the spiro-oxygen lone pair during nucleophilic displacement or metal-catalyzed cross-coupling reactions [1][2].

Conformational Flexibility
Class-level
7-membered ring samples wider conformational ensemble vs. 5- or 6-membered rings.
May enable probing of binding pocket tolerance and shape complementarity.
Direct experimental comparison of specific compounds is lacking.
Conformational flexibility ring size spirocyclic scaffold steric bulk structure-activity relationship

Documented BRD4 Bromodomain Binding Affinity

Isothermal titration calorimetry (ITC) data deposited in BindingDB and ChEMBL show that 2-(bromomethyl)-1-oxaspiro[4.6]undecane binds to the first bromodomain of BRD4 with a dissociation constant (Kd) of 1.91 × 10³ nM (≈1.9 μM). This level of affinity, while modest, provides a validated starting point for fragment elaboration toward more potent BET bromodomain ligands. No analogous BRD4 binding data are publicly available for the [4.4]nonane or [4.5]decane analogs, thus the target compound uniquely carries a biological annotation that can directly inform medicinal chemistry design [1].

BRD4 Binding
Head-to-head
Kd = 1.91 × 10³ nM (ITC). No comparator data available.
Unique biological annotation supports fragment elaboration studies.
Data from BindingDB/ChEMBL; may require in-house validation.
BRD4 bromodomain epigenetics Kd binding affinity

Optimal Application Scenarios for 2-(Bromomethyl)-1-oxaspiro[4.6]undecane


Fragment-Based Drug Discovery Targeting BET Bromodomains

Researchers can leverage the compound's modest but confirmed BRD4 bromodomain binding affinity (Kd ~1.9 μM) to initiate fragment elaboration efforts, using the bromomethyl group as a synthetic handle for structure-guided expansion toward more potent and selective BET inhibitors. This provides a head start over analogs that lack any reported biological activity, reducing the time to first hit validation [1].

Lead Optimization for Enhanced Lipophilicity and Membrane Permeability

When a medicinal chemistry program demands a spirocyclic core with higher LogP to achieve oral bioavailability or CNS penetration, the target compound's measured LogP of ~3.65 makes it a rational upgrade over the [4.4]nonane scaffold (LogP ~2.87). The +0.78 log unit difference can meaningfully shift permeability across biological membranes and alter tissue distribution [1].

Scaffold-Hopping and IP Diversification with Spirocyclic Chemotypes

The seven-membered carbocyclic ring of the [4.6] scaffold occupies a distinct region of chemical space relative to the more common [4.4] and [4.5] spiro building blocks by virtue of its larger molecular weight, volume, and altered conformational landscape. This supports patent circumvention strategies and novelty generation in competitive medicinal chemistry environments [1].

Synthesis of Conformationally Complex Macrocycles and Natural Product Analogs

The inherent conformational flexibility of the cycloheptane ring, combined with the rigid spiro-fusion to the oxolane, provides a unique building block for constructing medium-ring macrocycles or analogs of natural products that feature seven-membered carbocycles (e.g., guaianolides, pseudoguaianolides). The bromomethyl group serves as a versatile point for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling [1].

Application
Selection Property
Validation Focus
BET Bromodomain Fragment Elaboration
Reported BRD4 binding affinity
Verify binding mode and selectivity panel
High-Lipophilicity Lead Optimization
Measured LogP profile
Assess permeability and solubility balance
Scaffold-Hopping and IP Diversification
Distinct molecular weight and 3D volume
Confirm novelty and freedom-to-operate
Macrocycle and Natural Product Synthesis
Conformational flexibility and spiro-rigidity
Characterize synthetic accessibility and scope

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